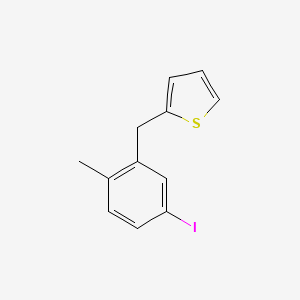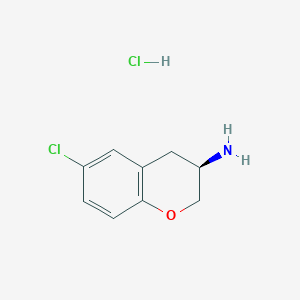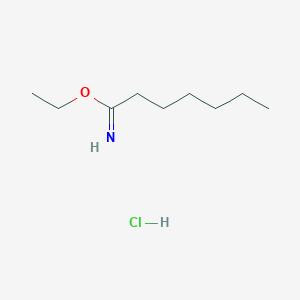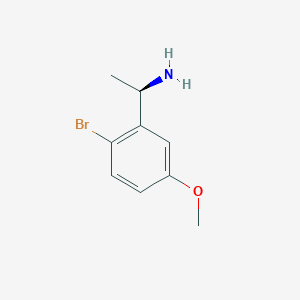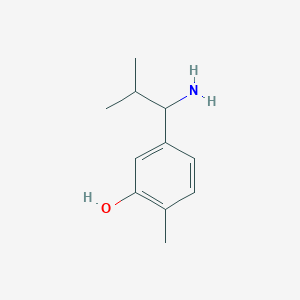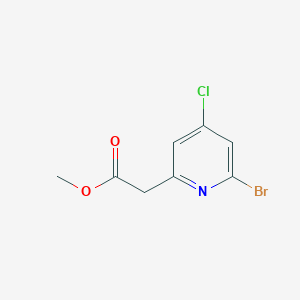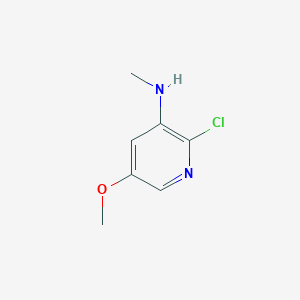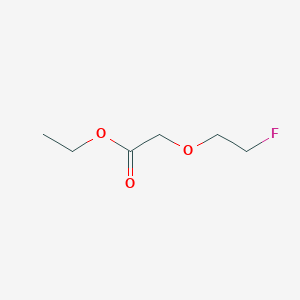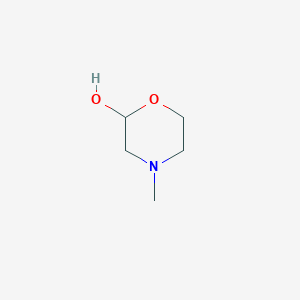
4-Methylmorpholin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylmorpholin-2-ol is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic odor and is soluble in organic solvents, water, and ethanol . It is used in various industrial applications, including as a solvent for dyes, resins, waxes, and pharmaceuticals .
Métodos De Preparación
4-Methylmorpholin-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and formic acid. The process includes the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the solution. The product is then distilled to obtain pure this compound .
Análisis De Reacciones Químicas
4-Methylmorpholin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base catalyst in the synthesis of thiobenzamides via the Willgerodt-Kindler reaction . Additionally, it can be used as a reactant to synthesize quaternary ammonium complexes applicable as complexing agents in redox flow batteries . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methylmorpholin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a catalyst in various organic reactions . In biology, it is utilized in the synthesis of biopolymers for cosmetic, pharmaceutical, and nutraceutical applications . In the medical field, it serves as a precursor to N-methylmorpholine N-oxide, which is used in the preparation of morpholinium cation-based ionic liquids . Industrially, it is employed as a crosslinker in the preparation of polyurethane foams, elastomers, and adhesives .
Mecanismo De Acción
The mechanism of action of 4-Methylmorpholin-2-ol involves its role as a catalyst in various chemical reactions. It facilitates the formation of urethane by acting as an amine catalyst, which significantly alters the reaction mechanism compared to the catalyst-free case . The compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the efficiency and selectivity of the reactions.
Comparación Con Compuestos Similares
4-Methylmorpholin-2-ol can be compared with other similar compounds such as morpholine, N-methylmorpholine, and metolachlor morpholinone . While morpholine and N-methylmorpholine are also used as solvents and catalysts, this compound is unique due to its specific applications in the synthesis of biopolymers and polyurethane foams . Metolachlor morpholinone, on the other hand, is a metabolite of metolachlor and is used in different industrial applications .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
4-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3 |
Clave InChI |
MTGVGNZITVPYNI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



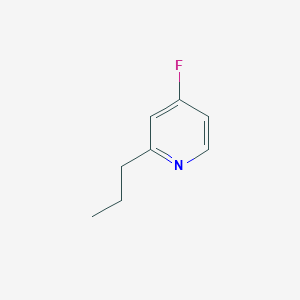
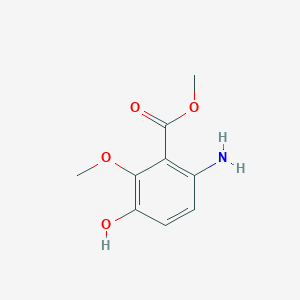
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
